molecular formula C18H15Cl2N3O B5993455 N-[(2,6-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine

N-[(2,6-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine

Cat. No.: B5993455
M. Wt: 360.2 g/mol
InChI Key: HENMNBSYAZCIKV-UHFFFAOYSA-N
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Description

N-[(2,6-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine is a complex organic compound with a unique structure that includes a benzodiazepine core

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methoxy]-2,4-dimethyl-1,5-benzodiazepin-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O/c1-11-18(12(2)22-17-9-4-3-8-16(17)21-11)23-24-10-13-14(19)6-5-7-15(13)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENMNBSYAZCIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1=NOCC3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine typically involves multiple steps. The initial step often includes the preparation of the benzodiazepine core, followed by the introduction of the 2,6-dichlorobenzyl group through an etherification reaction. The reaction conditions usually require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2,6-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anxiolytic or anticonvulsant properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2,6-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include modulation of neurotransmitter release or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
  • 1-(5-Carboxypentyl)-5-[(2,6-Dichlorobenzyl)Oxy]-1H-Indole-2-Carboxylic Acid

Uniqueness

N-[(2,6-dichlorobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine is unique due to its benzodiazepine core, which imparts specific biological activities not found in other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

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